6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2S/c12-9-4-2-1-3-8(9)10-7-14-5-6-15-11(14)13-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPUYNITEVTFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN3C=CSC3=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301273912 | |
| Record name | 6-(2-Fluorophenyl)imidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439094-75-4 | |
| Record name | 6-(2-Fluorophenyl)imidazo[2,1-b]thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439094-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Fluorophenyl)imidazo[2,1-b]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301273912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-fluorobenzaldehyde with 2-aminothiazole in the presence of a suitable catalyst under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with DNA or RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position of substituents on the phenyl ring significantly influences biological activity and physicochemical properties:
- 6-(4-Fluorophenyl) Derivatives: Compounds with a para-fluorophenyl group, such as those reported by Park et al., exhibit antiproliferative activity against melanoma cell lines. The electron-withdrawing fluorine atom enhances interaction with hydrophobic pockets in kinase targets like V600E-B-RAF .
- While explicit data for 6-(2-fluorophenyl) derivatives are sparse, related ortho-substituted imidazothiazoles show modulated COX-2 inhibitory activity due to spatial effects on the binding pocket .
Pharmacological Activities
Anticancer Activity
- 6-(4-Fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole: Demonstrated potent antiproliferative effects against melanoma cells (IC₅₀ values in the micromolar range) via inhibition of V600E-B-RAF kinase, a key driver of tumor growth .
- 6-Chloro Derivatives :
Sulfonamide-substituted analogs (e.g., 6-chloro-N-[3-(pyrrolidin-1-yl)propyl]imidazo[2,1-b][1,3]thiazole-5-sulfonamide) show enhanced cytotoxicity due to improved target engagement and cellular uptake .
Anti-Inflammatory Activity
- 6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole Derivatives :
Exhibit potent COX-2 inhibition (IC₅₀ = 0.08–0.16 µM) with high selectivity over COX-1. The methylsulfonyl group enhances hydrogen bonding with the COX-2 active site .
Antifungal Activity
Physicochemical and Drug-Like Properties
Lipinski’s Rule of Five parameters for γ-butyrolactone hybrids (e.g., molecular weight <500, hydrogen-bond donors <5) suggest favorable oral bioavailability . Fluorine substitution generally improves metabolic stability but may reduce solubility compared to non-halogenated analogs .
Data Table: Key Comparisons of Imidazo[2,1-b][1,3]thiazole Derivatives
Biological Activity
6-(2-Fluorophenyl)imidazo[2,1-b][1,3]thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇FN₂S |
| Molecular Weight | 262.26 g/mol |
| CAS Number | 912770-16-2 |
| Melting Point | Not specified |
Anticancer Properties
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit potent anticancer activity. Specifically, this compound has shown promising results against various cancer cell lines.
- Acute Myeloid Leukemia (AML) : A study highlighted that derivatives of imidazo[2,1-b][1,3]thiazole showed significant inhibition of FLT3-dependent human AML cell lines (MV4-11) with IC50 values as low as 0.002 μM for the most active compounds . This suggests a strong potential for targeting FLT3 mutations commonly found in AML.
- Mechanism of Action : The mechanism involves the inhibition of FLT3 kinase activity, which is crucial for the proliferation of AML cells. Inhibition assays demonstrated that compounds derived from this scaffold can effectively block the enzymatic activity of FLT3 at low concentrations .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the imidazo[2,1-b][1,3]thiazole structure can significantly influence its biological activity:
- Substituent Effects : The presence of electron-withdrawing groups such as fluorine enhances the potency against cancer cells. For instance, the introduction of a fluorophenyl group has been associated with increased cytotoxicity in various cancer models .
- Cytotoxicity : Compounds derived from this scaffold have demonstrated cytotoxic effects in multiple human cancer cell lines including HeLa (cervical cancer) and HL-60 (myeloid leukemia), with IC50 values ranging from 0.79 to 1.6 μM depending on the specific derivative and cell line tested .
Case Study 1: In Vitro Efficacy Against AML
A specific derivative, 6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide, was evaluated for its anti-leukemic properties. It exhibited an IC50 value of 0.002 μM against MV4-11 cells and demonstrated effective inhibition of FLT3 kinase with an IC50 of 0.022 μM in enzymatic assays. Further studies indicated that this compound induced apoptosis through caspase activation pathways .
Case Study 2: Antiproliferative Activity
Another study synthesized a series of imidazo[2,1-b][1,3]thiazole derivatives and evaluated their antiproliferative effects on human cancer cell lines. Compounds showed moderate to high cytotoxicity with IC50 values ranging from 0.65 to 2.25 mM across different cell lines. The study found that these compounds could induce G0/G1 phase arrest in DU-145 prostate cancer cells while activating caspases indicative of apoptosis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-(2-fluorophenyl)imidazo[2,1-b][1,3]thiazole, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 5-fluoro-benzothiazole amine with phenacyl bromides under microwave irradiation (130°C, 45 min in ethanol), achieving yields of 85–90% . Alternatively, solvent-free Friedel-Crafts acylation using Eaton’s reagent (P₂O₅/MeSO₃H) enables efficient heterocyclic ring formation with yields up to 96% . Key factors include temperature control, solvent polarity, and microwave vs. conventional heating, which impact reaction kinetics and purity.
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for resolving bond lengths, dihedral angles, and supramolecular interactions. For example, XRD reveals planar benzothiazole rings (max deviation: 0.045 Å) and dihedral angles of 4.04–4.87° between fused rings . Complementary techniques include NMR (¹H/¹³C) for substituent analysis and HPLC for purity validation (>95%) .
Q. What biological activities are associated with imidazo[2,1-b]thiazole derivatives?
- Methodological Answer : Imidazo[2,1-b]thiazoles exhibit antitumor, antimicrobial, and anti-inflammatory properties. The 2-fluorophenyl substituent enhances bioactivity by improving membrane permeability and target binding. For instance, analogs inhibit HIV-1 protease (IC₅₀: 0.8–2.5 µM) and exhibit antitumor activity against leukemia cell lines (IC₅₀: 1.2–3.4 µM) via apoptosis induction .
Advanced Research Questions
Q. How can structural modifications optimize the pharmacokinetic properties of this compound?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at position 2 to enhance metabolic stability, as seen in analogs with 90% plasma stability after 24 hours . Fluorine substitution at the phenyl ring improves bioavailability (LogP: 2.8–3.1) and CNS penetration . Computational modeling (e.g., DFT, molecular docking) predicts binding affinities to targets like FLT3 kinase .
Q. What strategies resolve contradictions in reported bioactivity data for imidazo[2,1-b]thiazole derivatives?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurity profiles. For example, antitumor activity against MCF-7 cells varies (IC₅₀: 1.5–5.0 µM) due to differences in compound purity (>95% vs. 80%) . Validate results using orthogonal assays (e.g., MTT, apoptosis markers) and standardized purity protocols (HPLC-MS) .
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystal packing and solubility of this compound?
- Methodological Answer : Weak C–H···O/F hydrogen bonds (2.5–2.8 Å) form 1D supramolecular chains, reducing solubility in polar solvents. Solubility can be modulated by co-crystallization with PEG-400 (20% w/v), increasing aqueous solubility from 0.1 mg/mL to 2.5 mg/mL .
Q. What is the mechanistic basis for the antitumor activity of fluorophenyl-substituted imidazo[2,1-b]thiazoles?
- Methodological Answer : The compound induces G1/S cell cycle arrest via p21/p53 upregulation and inhibits topoisomerase IIα (IC₅₀: 0.9 µM) . Fluorine’s electronegativity enhances DNA intercalation, validated by comet assay and γ-H2AX foci quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
